molecular formula C15H20Cl3N3O2S B11991782 2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide

2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide

Katalognummer: B11991782
Molekulargewicht: 412.8 g/mol
InChI-Schlüssel: UGHJRBACEPFLIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide is a complex organic compound with the molecular formula C15H20Cl3N3O2S and a molecular weight of 412.769 g/mol This compound is known for its unique chemical structure, which includes multiple functional groups such as methoxy, chloro, and carbothioyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Amines or ethers.

Wissenschaftliche Forschungsanwendungen

2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C15H20Cl3N3O2S

Molekulargewicht

412.8 g/mol

IUPAC-Name

2,2-dimethyl-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C15H20Cl3N3O2S/c1-14(2,3)12(22)20-11(15(16,17)18)21-13(24)19-9-7-5-6-8-10(9)23-4/h5-8,11H,1-4H3,(H,20,22)(H2,19,21,24)

InChI-Schlüssel

UGHJRBACEPFLIQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.